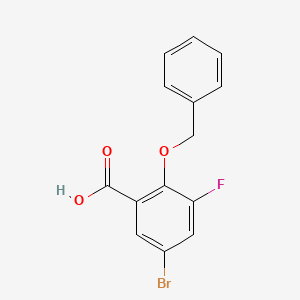

2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid

Description

2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a fluorine atom at the 3-position. This compound is structurally distinct due to its combination of electron-withdrawing (Br, F) and bulky (benzyloxy) substituents, which influence its physicochemical properties, such as acidity, solubility, and reactivity. For example, 3-amino-5-bromo-2-fluorobenzoic acid (CAS 1339056-03-9, C₇H₅BrFNO₂) has a molecular weight of 234.02 g/mol, a predicted pKa of 3.04, and a boiling point of 367.2±42.0 °C, indicating that halogen substituents significantly lower pKa compared to unsubstituted benzoic acid (pKa ~4.2) .

Properties

IUPAC Name |

5-bromo-3-fluoro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMLDYUHKIIMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246053 | |

| Record name | 5-Bromo-3-fluoro-2-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003298-76-7 | |

| Record name | 5-Bromo-3-fluoro-2-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003298-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-fluoro-2-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromo and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid with structurally related brominated benzoic acid derivatives and analogs:

Key Differences in Substituent Effects

Acidity: The presence of fluorine and bromine in 2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid enhances acidity compared to non-halogenated benzoic acids. For instance, 3-amino-5-bromo-2-fluorobenzoic acid has a pKa of 3.04 due to electron-withdrawing Br and F, whereas the amino group slightly counteracts this effect . The benzyloxy group may slightly reduce acidity compared to smaller substituents like Cl or I due to steric hindrance limiting resonance stabilization of the carboxylate anion.

Solubility : The bulky benzyloxy group likely decreases aqueous solubility compared to smaller halogen substituents (e.g., 5-bromo-2-chlorobenzoic acid ), favoring organic solvents like DMSO or THF .

Reactivity : Unlike the boronic ester in 2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-dioxaborolane (CAS 2121515-13-5), which is tailored for Suzuki-Miyaura cross-couplings , the carboxylic acid group in the target compound makes it suitable for condensation reactions or as a pharmacophore in drug design.

Biological Activity

2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C14H12BrF O3

- Molecular Weight : 327.15 g/mol

- CAS Number : 1003298-76-7

Biological Activity Overview

Research indicates that 2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound has been investigated for its interactions with various biological targets and pathways.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of 2-(Benzyloxy)-5-bromo-3-fluorobenzoic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Notably, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A specific investigation into the effects of 2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid on MCF-7 breast cancer cells revealed the following:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The biological activity of 2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid is believed to stem from its ability to interact with specific enzymes and receptors. The presence of the bromine and fluorine atoms may enhance its reactivity and binding affinity to biological targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the benzyloxy group or halogen substitutions may lead to enhanced biological activity and selectivity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group on benzyloxy | Increased potency against cancer cells |

| Replacement of bromine with iodine | Decreased antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.